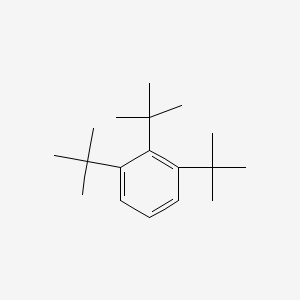
1,2,3-Tri-tert-butylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Tri-tert-butylbenzene is an organic compound classified as an aromatic hydrocarbon. Its structure consists of a benzene ring substituted with three tert-butyl groups at the 1, 2, and 3 positions. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Tri-tert-butylbenzene can be synthesized through the alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective substitution of hydrogen atoms on the benzene ring with tert-butyl groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity of the final product. The reaction is carried out in specialized reactors designed to handle the exothermic nature of the alkylation process.
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Tri-tert-butylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, resulting in the formation of partially or fully hydrogenated products.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the benzene ring, facilitated by the electron-donating nature of the tert-butyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Hydrogen gas (H₂), metal catalysts (e.g., palladium on carbon)
Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄)
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Hydrogenated derivatives
Substitution: Nitro and sulfonic acid derivatives
Scientific Research Applications
1,2,3-Tri-tert-butylbenzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,3-Tri-tert-butylbenzene involves its interaction with molecular targets through various pathways. The tert-butyl groups enhance the compound’s stability and influence its reactivity. The electron-donating nature of the tert-butyl groups can activate the benzene ring towards electrophilic substitution reactions, making it more reactive under certain conditions.
Comparison with Similar Compounds
- tert-Butylbenzene
- 1,3,5-Tri-tert-butylbenzene
- 1,4-Di-tert-butylbenzene
Comparison: 1,2,3-Tri-tert-butylbenzene is unique due to the specific positioning of the tert-butyl groups, which imparts distinct chemical properties compared to its isomers and other tert-butyl-substituted benzenes. The steric hindrance and electronic effects of the tert-butyl groups significantly influence its reactivity and stability, making it a valuable compound for various applications.
Properties
CAS No. |
73513-39-0 |
|---|---|
Molecular Formula |
C18H30 |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
1,2,3-tritert-butylbenzene |
InChI |
InChI=1S/C18H30/c1-16(2,3)13-11-10-12-14(17(4,5)6)15(13)18(7,8)9/h10-12H,1-9H3 |
InChI Key |
MJTFENDZXOFBLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















